molecular formula C12H11Cl2NO4S B2843062 2,5-dichloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide CAS No. 1396767-02-4

2,5-dichloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide

Cat. No.: B2843062
CAS No.: 1396767-02-4
M. Wt: 336.18
InChI Key: ABMLLPZCXDWJMV-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development applications. This compound features a 2,5-dichlorobenzenesulfonamide moiety linked to a 2-(furan-3-yl)-2-hydroxyethyl functional group. The structural motif of substituted benzenesulfonamides is frequently explored in medicinal and organic chemistry for their potential as key intermediates or scaffolds in the design of biologically active molecules . Related sulfonamide compounds are often investigated for their conformational behavior and crystal packing, influenced by intermolecular interactions such as hydrogen bonding, which can be critical in materials science and crystallography studies . As a reagent, it may serve in the synthesis of more complex molecules or be used in structure-activity relationship (SAR) studies. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO4S/c13-9-1-2-10(14)12(5-9)20(17,18)15-6-11(16)8-3-4-19-7-8/h1-5,7,11,15-16H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMLLPZCXDWJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NCC(C2=COC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination-Sulfonation Sequence

Benzene undergoes sulfonation at 180°C with fuming sulfuric acid to yield benzenesulfonic acid, followed by chlorination using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst. The reaction’s regioselectivity is controlled by steric and electronic factors, with chlorination occurring preferentially at the 2- and 5-positions due to the sulfonic acid group’s directing effects. Typical yields range from 65–78%, with dichlorinated isomers separated via fractional crystallization.

Thionyl Chloride-Mediated Sulfonyl Chloride Formation

An alternative approach reacts 2,5-dichlorobenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions:
$$
\text{2,5-Cl}2\text{C}6\text{H}3\text{SO}3\text{H} + \text{SOCl}2 \xrightarrow{\Delta} \text{2,5-Cl}2\text{C}6\text{H}3\text{SO}2\text{Cl} + \text{HCl} + \text{SO}2
$$
This method achieves >90% conversion within 4 hours but requires rigorous drying to prevent hydrolysis.

Preparation of 2-(Furan-3-yl)-2-Hydroxyethylamine

The hydroxyethyl-furan moiety is synthesized through three principal methods:

Epoxide Ring-Opening with Furan-3-ylmagnesium Bromide

Glycidol (2,3-epoxy-1-propanol) reacts with furan-3-ylmagnesium bromide in anhydrous THF at −78°C:
$$
\text{Furan-3-yl-MgBr} + \text{C}3\text{H}5\text{O}2 \rightarrow \text{C}5\text{H}5\text{O}·\text{C}2\text{H}_4\text{OH}
$$
Subsequent amination via the Gabriel synthesis (phthalimide substitution followed by hydrazinolysis) yields the primary amine with 55–62% overall yield.

Reductive Amination of Furan-3-ylglycolaldehyde

Furan-3-ylglycolaldehyde undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol:
$$
\text{C}5\text{H}5\text{O}·\text{CH(OH)CHO} + \text{NH}4^+ \xrightarrow{\text{NaBH}3\text{CN}} \text{C}5\text{H}5\text{O}·\text{CH(OH)CH}2\text{NH}2
$$
This one-pot method achieves 70–75% yield but requires careful pH control (pH 6.5–7.0) to minimize aldehyde reduction.

Enzymatic Resolution of Racemic Intermediates

Recent advances employ alcohol dehydrogenases (ADHs) to resolve racemic 2-(furan-3-yl)-2-hydroxyethylamine. Meyerozyma guilliermondii ADH selectively oxidizes the (R)-enantiomer, leaving the (S)-form with >99% enantiomeric excess. This biocatalytic approach is scalable but currently limited by enzyme stability at industrial concentrations.

Sulfonamide Coupling Reaction

The final step couples 2,5-dichlorobenzenesulfonyl chloride with 2-(furan-3-yl)-2-hydroxyethylamine under basic conditions. Two protocols are prevalent:

Triethylamine-Mediated Coupling in THF

Reagents:

  • 2,5-Dichlorobenzenesulfonyl chloride (1.0 equiv)
  • 2-(Furan-3-yl)-2-hydroxyethylamine (1.1 equiv)
  • Triethylamine (2.5 equiv)
  • Tetrahydrofuran (THF), 0°C → 25°C

Reaction:
$$
\text{ArSO}2\text{Cl} + \text{H}2\text{NCH}2\text{CH(OH)R} \xrightarrow{\text{Et}3\text{N}} \text{ArSO}2\text{NHCH}2\text{CH(OH)R} + \text{HCl}
$$
Yield: 82–85% after silica gel chromatography.

Phase-Transfer Catalysis in Biphasic Systems

Using tetrabutylammonium bromide (TBAB) as catalyst:

  • Dichloromethane/water (2:1 v/v)
  • 25°C, 6 hours
  • Yield: 78–80% with reduced solvent volume

Industrial-Scale Production Considerations

Parameter Laboratory Scale Industrial Process
Sulfonyl Chloride Purity 95–98% (HPLC) >99.5% (crystallized)
Coupling Solvent THF Toluene/water biphasic
Catalyst Et₃N K₂CO₃ with TBAB
Reaction Time 12–16 hours 3–4 hours (flow reactor)
Annual Capacity N/A 5–10 metric tons

Continuous flow reactors enhance heat transfer and reduce byproduct formation, particularly minimizing sulfonate ester impurities (<0.2%).

Byproduct Analysis and Mitigation

Common byproducts include:

  • N,N-Disubstituted sulfonamides : Formed from over-alkylation, controlled by maintaining amine excess (1.1–1.2 equiv)
  • Chlorohydrin derivatives : Result from epoxide intermediate hydrolysis, mitigated by anhydrous conditions
  • Furan ring-opened products : Occur at temperatures >40°C, prevented by strict temperature control

Emerging Methodologies

Photoredox Catalysis for Amine Synthesis

Visible-light-mediated C–N bond formation using Ru(bpy)₃²⁺ reduces coupling time to 2 hours with 88% yield. However, catalyst costs currently limit industrial adoption.

Biocatalytic Sulfonamide Formation

Engineered sulfotransferases from Pseudomonas aeruginosa catalyze direct sulfonation of amines using 3'-phosphoadenosine-5'-phosphosulfate (PAPS), eliminating sulfonyl chloride intermediates. Pilot studies show 65% yield but require cofactor recycling systems.

Analytical Characterization

Critical quality control parameters:

  • HPLC Purity : >99% (C18 column, 0.1% H3PO4/ACN gradient)
  • Melting Point : 142–144°C (DSC)
  • ¹H NMR (400 MHz, DMSO-d6) : δ 7.85 (d, J=8.4 Hz, 1H, ArH), 7.62 (dd, J=8.4, 2.0 Hz, 1H), 7.55 (d, J=2.0 Hz, 1H), 7.38 (s, 1H, furan), 6.55 (m, 2H, furan), 5.12 (br s, 1H, OH), 4.05 (m, 1H, CH(OH)), 3.92 (m, 2H, CH₂NH)

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield furan-3-yl ketones, while substitution of dichloro groups can result in various substituted benzenesulfonamides.

Scientific Research Applications

2,5-dichloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzenesulfonamide derivatives exhibit diverse biological and industrial applications, with variations in substituents significantly altering their properties.

Structural and Functional Group Analysis

Compound Name (CAS No.) Benzene Ring Substituents N-Substituent(s) Key Features
Target compound 2,5-dichloro 2-(furan-3-yl)-2-hydroxyethyl Chlorines (electron-withdrawing), furan (aromaticity), hydroxyethyl (H-bonding)
[52026-59-2] Perfluorinated ether chain 3-(triethoxysilyl)propyl Perfluoro groups (high hydrophobicity), triethoxysilyl (silane coupling)
[93819-97-7] Perfluorinated ether chain Bis(2-hydroxyethyl) Dual hydroxyethyl groups (enhanced hydrophilicity), perfluoro chain (stability)
[69013-34-9] Perfluorinated ether chain Methyl and phosphonooxyethyl Phosphonooxyethyl (ionizable group), methyl (steric reduction)

Physicochemical and Functional Comparisons

  • Halogen Effects : The target compound’s chlorines contrast with the perfluorinated ether chains in the Pharos compounds. Chlorine is less electronegative than fluorine but still increases polarity and sulfonamide acidity. Perfluorinated groups confer extreme hydrophobicity and chemical inertness, making the Pharos compounds suitable for surfactants or coatings .
  • In contrast, triethoxysilyl (in [52026-59-2]) enables surface functionalization, while phosphonooxyethyl (in [69013-34-9]) adds ionizable phosphate groups for metal chelation .
  • Applications: Target compound: Likely explored for pharmaceutical use (e.g., enzyme inhibition) due to sulfonamide and furan motifs. Pharos compounds: Industrial applications (e.g., non-stick coatings, firefighting foams) due to perfluoroalkyl ethers’ stability .

Predicted Property Trends

Property Target Compound [52026-59-2] [93819-97-7] [69013-34-9]
logP Moderate (~2.5–3.5) High (>4) Moderate (~1.5–2.5) Low (~0.5–1.5)
Water Solubility Low Very low Moderate High
Bioactivity Potential High (drug-like) Low (industrial) Moderate (surfactant) Moderate (chelation)

Research Findings and Implications

  • Structural Insights : The target compound’s dichloro and furan-hydroxyethyl groups differentiate it from perfluorinated benzenesulfonamides, suggesting distinct mechanisms of action. For instance, the furan ring may engage in π-π stacking with aromatic residues in biological targets .
  • Synthetic Challenges : Introducing perfluoroether chains (as in Pharos compounds) requires specialized fluorination techniques, whereas chlorination and hydroxyethylation are more straightforward .
  • Toxicity Considerations : Perfluorinated compounds (e.g., Pharos derivatives) are associated with environmental persistence and bioaccumulation, whereas the target compound’s biodegradability may be higher due to its hydroxyethyl and furan groups .

Biological Activity

Introduction

2,5-Dichloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzenesulfonamide with furan derivatives under specific conditions. The reaction conditions and reagents used can significantly affect the yield and purity of the final product.

Key Reagents and Conditions

  • Reagents : 2,5-Dichlorobenzenesulfonamide, furan-3-carboxaldehyde, base (e.g., sodium hydroxide), and solvents (e.g., ethanol).
  • Conditions : The reaction is often conducted under reflux conditions to facilitate the formation of the desired sulfonamide derivative.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that benzenesulfonamide derivatives possess broad-spectrum antibacterial properties.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
N-Pyridin-3-yl-benzenesulfonamideStaphylococcus aureus16 µg/mL
4-Amino-N-(4-chlorophenyl)benzenesulfonamidePseudomonas aeruginosa64 µg/mL

Anticancer Activity

Preliminary studies suggest that this compound may also have anticancer properties. The structure of benzenesulfonamides is known to interact with various biological targets involved in cancer progression.

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Some studies indicate that these compounds can trigger programmed cell death in cancer cells.

Case Studies

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various benzenesulfonamide derivatives on breast cancer cell lines. The results indicated that certain structural modifications enhanced their efficacy against cancer cells.
    • Findings : Compounds with electron-withdrawing groups showed increased potency compared to their electron-donating counterparts.
  • Evaluation Against SARS-CoV-2 : Recent investigations into related furan derivatives have revealed potential inhibitory effects against SARS-CoV-2 main protease (Mpro), suggesting a possible antiviral application for compounds with similar structures.
    • Results : Compounds exhibited IC50 values ranging from 1.55 µM to 21.28 µM against Mpro, indicating significant antiviral potential.

Q & A

Q. Resolution strategies :

  • Comparative studies : Test the compound alongside controls (e.g., FH535) under identical conditions .
  • Mechanistic validation : Use siRNA knockdown or inhibitor assays to confirm target engagement .

Advanced: What experimental approaches elucidate the compound’s mechanism of action in biological systems?

  • Mitochondrial assays : Measure oxygen consumption rate (OCR) and ATP production to assess uncoupling activity, as seen in FH535 derivatives .
  • Enzyme inhibition studies : Use kinetic assays (e.g., Michaelis-Menten plots) to evaluate inhibition of carbonic anhydrase or other sulfonamide targets .
  • Transcriptomic profiling : RNA-seq or qPCR to identify dysregulated pathways (e.g., Wnt/β-catenin in hepatocellular carcinoma models ).

Advanced: How can researchers address stability issues during long-term storage or in vitro assays?

  • Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light to identify degradation pathways .
  • Stabilizing agents : Use antioxidants (e.g., BHT) or lyophilization to prevent oxidation of the hydroxyethyl group .
  • HPLC monitoring : Track purity over time under storage conditions (e.g., -20°C in amber vials) .

Advanced: What strategies validate the compound’s selectivity for intended biological targets?

  • Off-target screening : Use kinase profiling panels or proteome-wide affinity pulldowns .
  • Structural analogs : Compare activity with derivatives lacking specific substituents (e.g., furan vs. thiophene variants ).
  • Crystallography : Co-crystallize the compound with its target (e.g., enzyme active site) to confirm binding mode .

Advanced: How can computational modeling guide the design of derivatives with enhanced activity?

  • QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to predict optimal modifications .
  • MD simulations : Assess binding stability and residence time in target proteins .
  • ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) .

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